1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol
Description
1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol is a fluorinated aromatic thiol characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to an ethanethiol backbone. The trifluoromethyl group is a strong electron-withdrawing substituent, influencing reactivity, stability, and applications in pharmaceuticals or materials science .
Properties
Molecular Formula |
C9H9F3S |
|---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H9F3S/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3 |
InChI Key |
NTVATXXFGSJRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethane-1-thiol under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol serves as a building block in organic synthesis. Its versatility in synthetic organic chemistry is highlighted by the reactions it can undergo. In industrial settings, continuous flow reactors can be used to optimize production efficiency, yield, and maintain high purity levels of the final product.
Medicinal Chemistry
Research indicates that 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol exhibits potential biological activity, particularly antimicrobial properties. It has been investigated for its effectiveness against drug-resistant bacterial strains, suggesting its utility in developing new antimicrobial agents. The trifluoromethyl groups enhance lipophilicity, which may facilitate better penetration through biological membranes, impacting its bioavailability and therapeutic efficacy. Studies on the interactions of 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol with biological targets have shown that its trifluoromethyl groups enhance lipophilicity, enabling better membrane penetration. The thiol group can form covalent bonds with target proteins, potentially inhibiting their functions and leading to various biological effects. This mechanism underlies its proposed antimicrobial activity and highlights its significance in medicinal chemistry.
Structural Similarity
Several compounds share structural similarities with 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 1,4-Bis(trifluoromethyl)benzene | 0.81 | Contains two trifluoromethyl groups; used in thermally activated delayed fluorescence applications. |
| Trifluoromethyl phenyl sulfone | 0.87 | Functions as a nucleophilic trifluoromethylating agent; important in radical chemistry. |
| 2-Trifluoromethylbenzyl mercaptan | 0.87 | Contains a thiol group; utilized in various synthetic applications. |
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol with its analogs:
Key Observations :
- Electron Effects : The -CF₃ group in the target compound enhances electron-withdrawing effects compared to the -OCF₃ group (which combines electron-withdrawing and resonance effects) and the electron-donating tert-butyl group .
- Molecular Weight : The trifluoromethoxy analog has the highest molecular weight (222.23) due to the oxygen atom, while the tert-butyl derivative is lighter (194.34) despite its bulky substituent .
- Purity : Most commercial analogs are available at ≥95% purity, suggesting rigorous synthesis protocols .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol, with the molecular formula C9H9F3S, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological mechanisms, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring alongside an ethanethiol functional group. The presence of sulfur in the thiol group allows for unique chemical reactivity, including the formation of covalent bonds with biological targets, which may inhibit their functions. The trifluoromethyl groups enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its bioavailability.
Antimicrobial Activity
Research indicates that 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol exhibits significant antimicrobial properties. It has been evaluated against various drug-resistant bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism underlying its antimicrobial action may involve:
- Covalent bonding with proteins, disrupting their normal function.
- Enhanced membrane penetration due to increased lipophilicity from trifluoromethyl groups .
Case Studies
- In Vitro Studies : In laboratory settings, 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol demonstrated effectiveness against several Gram-positive and Gram-negative bacteria. Its activity was notably observed in strains such as Staphylococcus aureus and Escherichia coli, where it exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .
- Comparison with Similar Compounds : In comparative studies with structurally similar compounds, 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol showed enhanced antibacterial activity. For instance, compounds like 2-Trifluoromethylbenzyl mercaptan exhibited lower efficacy in similar assays.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol and its derivatives:
| Compound | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol | Structure | Contains trifluoromethyl and thiol groups | High antimicrobial activity |
| 2-Trifluoromethylbenzyl mercaptan | Structure | Similar thiol functionality | Lower antibacterial efficacy |
These findings suggest that the unique combination of functional groups in 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol contributes to its superior biological activity compared to its analogs.
The proposed mechanism of action for 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol involves:
- Inhibition of Enzyme Function : By forming covalent bonds with enzymes or proteins, the compound can effectively inhibit their activity.
- Disruption of Cellular Processes : Enhanced lipophilicity allows for better cellular uptake, leading to more significant disruption of cellular processes in target organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
